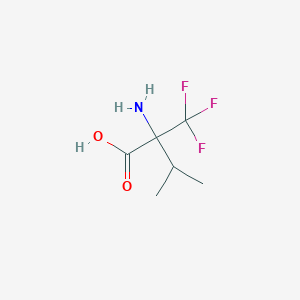

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid

Description

Properties

IUPAC Name |

2-amino-3-methyl-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXUPNKLEHWHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid typically involves the introduction of a trifluoromethyl group into the valine structure. One common method is the trifluoromethylation of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

The incorporation of 2-amino-3-methyl-2-(trifluoromethyl)butanoic acid into peptides has been explored for enhancing the stability and bioactivity of peptide-based therapeutics. Its structural similarity to natural amino acids allows it to serve as a bioisostere for leucine, which is advantageous in the design of biologically active peptides and peptidomimetics.

Case Study : A study demonstrated that substituting leucine with this compound in peptide sequences resulted in improved binding affinity and stability against proteolytic degradation, thus enhancing the therapeutic potential of the resulting peptides .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for developing new drugs, particularly those targeting integral membrane proteins. Its unique trifluoromethyl group can modulate the pharmacokinetic properties of drug candidates.

Data Table: Drug Development Insights

| Compound | Target | Effectiveness | Reference |

|---|---|---|---|

| This compound | Membrane Proteins | Enhanced binding affinity | |

| (S)-N-Fmoc derivative | Various Peptides | Improved stability |

Biochemical Studies

In biochemical research, this compound has been utilized to investigate the mechanisms of action of specific enzymes and receptors. Its incorporation into experimental designs has allowed researchers to explore the effects of fluorinated amino acids on protein folding and function.

Case Study : Research indicated that introducing this compound into enzyme assays led to significant alterations in enzyme kinetics, providing insights into substrate specificity and enzyme activity modulation .

Synthetic Methods

The synthesis of this compound has been optimized for large-scale production, facilitating its use in various applications. Recent advancements in asymmetric synthesis methods have improved yield and purity, making it more accessible for research purposes.

Synthesis Overview :

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid

- CAS Number : 127048-24-2

- Molecular Formula: C₆H₁₀F₃NO₂

- Molar Mass : 185.14 g/mol

- Density : 1.297±0.06 g/cm³ (predicted)

- Melting Point : 190°C (sublimation)

- Boiling Point : 239.9±40.0°C (predicted)

- pKa : 1.01±0.14 (predicted)

This fluorinated amino acid derivative features a trifluoromethyl (-CF₃) group at the C2 position and an amino (-NH₂) group, conferring unique steric and electronic properties. Its high fluorine content enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .

Comparison with Structurally Similar Compounds

2-Amino-2-methylbutanoic Acid (CAS 595-39-1)

- Molecular Formula: C₅H₁₁NO₂

- Molar Mass : 117.15 g/mol

- Key Differences :

- Lacks the trifluoromethyl group, reducing steric bulk and electronic effects.

- Lower molar mass and simpler structure result in higher solubility in polar solvents.

- Applications: Primarily used as a chiral building block in peptide synthesis.

| Property | This compound | 2-Amino-2-methylbutanoic Acid |

|---|---|---|

| Molar Mass (g/mol) | 185.14 | 117.15 |

| Fluorine Content | 30.8% | 0% |

| pKa | 1.01 | ~2.3 (typical for α-amino acids) |

| Thermal Stability | Higher (sublimes at 190°C) | Lower (decomposes at lower temps) |

Research Insights: The trifluoromethyl group in the target compound increases acidity (lower pKa) compared to non-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions .

2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic Acid

- Molecular Formula : C₁₂H₁₂ClF₃N₂O₃

- Molar Mass : 311.69 g/mol

- Key Differences: Incorporates an aromatic ring with chloro and hydroxyl substituents. Applications: Likely investigated for antimicrobial or anticancer properties due to halogen and aromatic motifs .

Structural Impact: The aromatic amino group introduces π-π stacking capabilities, absent in the target compound, which may improve binding to biological targets .

2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic Acid (CAS 1511421-80-9)

- Molecular Formula : C₁₂H₁₃F₃O₂

- Molar Mass : 246.23 g/mol

- Key Differences: Replaces the amino group with a phenyl ring, increasing hydrophobicity. Applications: Used in materials science or as a surfactant due to its non-polar aromatic moiety .

| Property | Target Compound | 2-Methyl-3-(4-CF₃-phenyl)butanoic Acid |

|---|---|---|

| Functional Groups | Amino, CF₃ | CF₃, Phenyl |

| Solubility | Moderate in polar solvents | Low (highly lipophilic) |

| Bioactivity Potential | Higher (amino acid backbone) | Lower (non-polar structure) |

Biological Activity

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, also known as a trifluoromethylated amino acid, has garnered attention for its potential biological activity. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article explores the biochemical properties, mechanisms of action, and specific biological activities associated with this compound.

- Molecular Formula : C5H10F3N1O2

- Molecular Weight : 169.14 g/mol

- Structure : The compound features an amino group, a methyl group, and a trifluoromethyl group attached to a butanoic acid backbone.

The trifluoromethyl group significantly influences the compound's interactions with biological molecules. It enhances lipophilicity and metabolic stability, which are crucial for bioactivity. The compound's ability to modulate enzyme activity through inhibition or activation is noteworthy.

The mechanism of action involves:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, altering their conformation and activity. This modulation can lead to changes in metabolic pathways and cellular signaling.

- Cellular Effects : It influences cell function by affecting gene expression and cellular metabolism. Studies have shown that it can impact various cell types differently, depending on the concentration and context of exposure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing the compound's affinity for bacterial targets.

Anticancer Potential

Trifluoromethylated amino acids have been investigated for their potential anticancer activities. They may induce apoptosis in cancer cells while sparing normal cells, making them candidates for further research in cancer therapeutics.

Neurotoxicity Studies

In studies focusing on neurotoxic compounds, amino acids like this compound were evaluated for their effects on neuronal cells. The findings suggest that such compounds could play a role in neuroprotection or neurotoxicity depending on their concentration and exposure duration.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various trifluoromethylated compounds against common pathogens. Results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells at concentrations above 50 µM, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 50 |

| HeLa (Cervical Cancer) | 75 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, particularly for achieving enantiomeric purity?

- Methodology :

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation of trifluoromethyl-containing intermediates .

- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or preparative chiral HPLC (CSP columns like Chiralpak AD-H) to separate enantiomers, as demonstrated for structurally similar β-amino acids .

- Protecting Groups : Utilize tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis, preventing racemization .

Q. How can researchers validate the purity and structural integrity of this compound given its trifluoromethyl group?

- Methodology :

- Analytical Techniques :

- NMR : Analyze NMR (δ -60 to -70 ppm for CF) and NMR (split signals due to diastereotopic protons) .

- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>98% by area normalization) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~230 Da) and fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the trifluoromethyl group in this compound?

- Methodology :

- Bulk-Enhanced Reagents : Use bulky palladium catalysts (e.g., XPhos) for cross-coupling reactions to reduce steric clashes, as seen in trifluoromethyl-substituted aryl syntheses .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled heating (e.g., 100–150°C) to overcome slow nucleophilic substitution rates .

- Protection-Deprotection : Temporarily mask the amino group with Boc to minimize steric interference during CF derivatization .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-Validation : Compare data across multiple batches using differential scanning calorimetry (DSC) for precise melting point determination (e.g., 287–293°C for related CF-containing acids) .

- Solvent Effects : Replicate spectral analyses (e.g., IR, NMR) in identical solvents (e.g., DMSO-d) to eliminate solvent-induced shifts .

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or polymorphism .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodology :

- Enzyme Inhibition : Screen against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates, given the CF group’s electron-withdrawing effects .

- Cell-Based Assays : Assess cytotoxicity (via MTT assay) and membrane permeability (Caco-2 monolayers) to evaluate drug-likeness .

- SAR Studies : Synthesize analogs (e.g., methyl → ethyl substitution) to map critical pharmacophoric features .

Q. How can the hydrolytic stability of this compound under physiological conditions be optimized?

- Methodology :

- pH Profiling : Conduct stability studies across pH 1–10 (simulated gastric/intestinal fluids) with LC-MS monitoring to identify degradation pathways .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance stability and bioavailability .

- Lyophilization : Store lyophilized samples at -20°C under argon to prevent hydrolysis, as recommended for related trifluoromethyl acids .

Data Contradiction Resolution

Q. Conflicting reports on solubility: How to reconcile poor aqueous solubility with in vivo efficacy studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.